1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
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Overview
Description
1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2S and a molecular weight of 258.69 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-methylthio-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride include:
- 1-(2-Methylthio-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
- 1-(2-Methylthio-3-(trifluoromethyl)phenyl)hydrazine hydrochloride
- 1-(2-Methylthio-6-(trifluoromethyl)phenyl)hydrazine hydrochloride These compounds share similar structural features but differ in the position of the trifluoromethyl group on the phenyl ring. The unique positioning of the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
1062547-28-7 |
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Molecular Formula |
C8H10ClF3N2S |
Molecular Weight |
258.69 g/mol |
IUPAC Name |
[2-methylsulfanyl-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2S.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H |
InChI Key |
HNJWYWQCZHCTRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
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